Snc 80

Descripción

Introduction to SNC 80

Chemical Identity and Classification

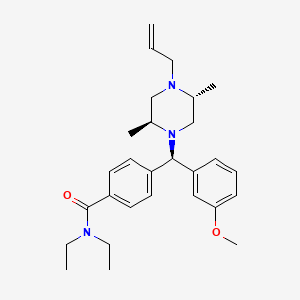

This compound, systematically named (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide , belongs to the benzamide class of compounds. Its molecular formula is C28H39N3O2 , with a molar mass of 449.64 g/mol . The structure features a central benzamide core substituted with a diethylamide group, a methoxyphenyl ring, and a chiral piperazine moiety bearing allyl and methyl substituents.

Table 1: Chemical and Physical Properties of this compound

The synthesis of this compound involves multi-step enantioselective processes. Key steps include Friedel-Crafts acylation to form a benzophenone intermediate, resolution of racemic piperazine derivatives using (-)-camphoric acid, and final coupling via alkylation or Grignard reactions. The (2S,5R) configuration of the piperazine ring is critical for DOR selectivity.

Historical Context and Discovery

This compound emerged from efforts to develop non-peptide DOR agonists as alternatives to peptidic ligands like enkephalins. In 1994, Calderon et al. first synthesized this compound, demonstrating its >1,000-fold selectivity for DOR over MOR in radioligand binding assays. This breakthrough addressed the limitations of peptide-based agonists, such as poor bioavailability and enzymatic degradation.

Early pharmacological studies revealed this compound’s ability to induce antinociception in mice via intracerebroventricular, intrathecal, and intraperitoneal routes, with A50 values of 104.9 nmol (i.c.v.), 69 nmol (i.th.), and 57 mg/kg (i.p.) in the tail-flick test. Its non-peptide nature and systemic activity made it a valuable probe for studying DOR’s role in pain modulation and emotional behaviors.

Receptor Selectivity and Pharmacological Significance

Delta Opioid Receptor Selectivity

This compound binds DOR with a Ki of 1.1–9.4 nM , compared to Ki > 1,000 nM for MOR and kappa opioid receptors (KOR). In functional assays, it inhibits electrically induced mouse vas deferens contractions (IC50 = 2.73 nM) but has minimal activity in guinea pig ileum (IC50 = 5,457 nM), confirming DOR specificity. This selectivity arises from interactions with the δ-protomer in μ–δ heteromers, as shown by:

- 2,000-fold higher potency in cells co-expressing DOR and MOR versus DOR alone.

- Rightward shift in dose-response curves in μ- and δ-knockout mice, indicating heteromer dependence.

Table 2: Receptor Binding Affinities of this compound

| Receptor | Ki (nM) | Selectivity Ratio (vs. DOR) | Source |

|---|---|---|---|

| DOR | 1.1–9.4 | 1 | |

| MOR | 545–1,100 | 495–1,000 | |

| KOR | 2,300 | 248 |

Pharmacological Mechanisms

This compound’s antinociceptive effects involve spinal and supraspinal DOR activation:

- Spinal mechanisms : Intrathecal this compound (200 µg) reduces formalin-induced flinches by 70–80% and inhibits substance P release in the dorsal horn, as evidenced by NK1 receptor internalization.

- Supraspinal mechanisms : Central administration attenuates thermal hyperalgesia via μ–δ heteromer activation, which enhances Gαi/o signaling and modulates calcium channels.

Notably, this compound does not recruit β-arrestin pathways linked to opioid side effects, suggesting a biased agonism profile. This may explain its lack of respiratory depression or physical dependence in animal models.

Implications for Heteromer Research

This compound’s preferential activation of μ–δ heteromers challenges the traditional view of DOR homomers as its primary target. Key findings include:

- Co-internalization of MOR and DOR after this compound exposure, indicative of heteromer trafficking.

- Distinct signaling outcomes compared to MOR agonists, such as increased ERK phosphorylation without β-arrestin recruitment.

These properties position this compound as a tool to dissect heteromer-specific signaling in pain, mood disorders, and addiction.

Propiedades

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWVAUSXZDRQPZ-UMTXDNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)OC)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045662 | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156727-74-1 | |

| Record name | SNC 80 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156727-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156727741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNC-80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L842QB22SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La síntesis de SNC80 involucra varios pasos, comenzando con la preparación de la estructura central de piperazina. La ruta sintética incluye los siguientes pasos:

Formación del núcleo de piperazina: El núcleo de piperazina se sintetiza mediante la reacción de aminas apropiadas con cloruro de dietilcarbamilo.

Alquilación: Luego, el núcleo de piperazina se alquila con bromuro de alilo para introducir el grupo alilo.

Metoxilación: El grupo metoxi se introduce mediante una reacción con cloruro de metoxi-bencilo.

Acoplamiento final: El paso final involucra el acoplamiento del derivado de piperazina con dietilbenzamida para formar SNC80.

Análisis De Reacciones Químicas

SNC80 experimenta varias reacciones químicas, que incluyen:

Oxidación: SNC80 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de piperazina u otros grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en los anillos de benzamida o piperazina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes alquilantes . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Chemical Profile

- IUPAC Name : 4-(4-(2-(dimethylamino)ethyl)-1-piperazinyl)-N-((1R)-1-(3-hydroxyphenyl)ethyl)benzamide

- Molecular Formula : C28H39N3O2

- Molar Mass : 449.639 g/mol

- CAS Number : 114476-77-9

SNC80 selectively activates μ–δ opioid receptor heteromers, making it a valuable tool in research settings focused on opioid receptor interactions and their effects on various physiological processes.

Pain Management

SNC80 has been extensively studied for its analgesic properties. Research indicates that it produces both antinociceptive (pain-relieving) and antidepressant effects in rodent models. For instance, one study demonstrated that SNC80 administration led to a significant reduction in pain-stimulated behaviors, such as abdominal stretching in rats subjected to noxious visceral stimuli . The compound's ability to alleviate pain without the severe side effects associated with traditional opioids positions it as a promising candidate for future pain management therapies.

Neuropharmacology

SNC80's influence on neurotransmitter systems, particularly dopamine, has been a focal point of investigation. Studies have shown that SNC80 enhances amphetamine-mediated dopamine release in the striatum, suggesting its role in modulating dopaminergic signaling pathways . This characteristic may have implications for understanding the neurobiological mechanisms underlying addiction and reward-related behaviors.

Antidepressant Effects

Beyond its analgesic properties, SNC80 exhibits potential antidepressant effects. It has been shown to reverse prodepressant behaviors induced by pain, indicating its dual action as both an analgesic and an antidepressant . This dual effect could be particularly beneficial for patients suffering from chronic pain conditions that are often accompanied by depression.

Case Studies and Experimental Findings

Cancer Research

Recent studies have explored the application of SNC80 in oncology. In vivo experiments indicated that intratumoral administration of SNC80 significantly increased survival rates in tumor-bearing mice by reducing tumor growth and enhancing immune response . This finding opens avenues for further research into SNC80 as an adjunct therapy in cancer treatment.

Mecanismo De Acción

SNC80 ejerce sus efectos activando selectivamente los receptores opioides delta. La activación de estos receptores conduce a la modulación de varias vías de señalización, incluida la inhibición de la adenilato ciclasa y la activación de los canales de potasio . Esto da como resultado la modulación de la liberación de neurotransmisores y la reducción de las señales de dolor. SNC80 también interactúa con los heterómeros del receptor opioide mu-delta, lo que puede contribuir a sus efectos analgésicos y antidepresivos .

Comparación Con Compuestos Similares

Data Tables

Table 1: In Vitro Pharmacological Profile of this compound

| Assay | Tissue/Receptor Type | IC50/Ki Value | Selectivity Ratio |

|---|---|---|---|

| Mouse vas deferens | δ-receptor | 2.73 nM | — |

| Guinea pig ileum | μ-receptor | 5457 nM | μ/δ = 495 |

| Radioligand binding (δ) | [<sup>3</sup>H]naltrindole | — | κ/δ = 248 |

Table 2: In Vivo Antinociceptive Activity of this compound

| Route | A50 Value (95% CI) | Model |

|---|---|---|

| i.c.v. | 104.9 nmol (63.7–172.7) | Tail-flick, Hot-plate |

| i.th . | 69 nmol (51.8–92.1) | Tail-flick |

| i.p. | 57 mg/kg (44.5–73.1) | Tail-flick |

Actividad Biológica

SNC80 (N-(2-(1-(2-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)ethyl)-piperidin-4-yl)-2-oxoethyl)-N-methylbenzamide) is a selective delta-opioid receptor agonist that has garnered attention for its potential therapeutic applications, particularly in pain management and the treatment of opioid dependence. This article explores the biological activity of SNC80, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

SNC80 primarily acts on the delta-opioid receptors (DORs), which are part of the opioid receptor family. Research indicates that SNC80 selectively activates μ–δ heteromers, which are complexes formed by μ-opioid receptors (MORs) and DORs. This activation leads to enhanced antinociceptive effects compared to activation of DORs alone .

Key Findings:

- Selective Activation : SNC80 exhibits a higher efficacy in cells coexpressing both MORs and DORs, suggesting that the interaction between these receptors is crucial for its analgesic properties .

- In Vivo Studies : In knockout mice lacking either MORs or DORs, the antinociceptive effects of SNC80 were significantly reduced, confirming the necessity of both receptor types for its full pharmacological activity .

Biological Effects

SNC80 has demonstrated a range of biological effects beyond pain relief, including potential anxiolytic and antidepressant-like activities. In behavioral studies, SNC80 has been shown to attenuate conditioned fear responses in animal models, indicating its potential for anxiety reduction .

Table 1: Summary of Biological Effects of SNC80

Case Studies and Research Findings

- Opioid Withdrawal Management : A study indicated that SNC80 could reduce opioid withdrawal symptoms in animal models by modulating the activity of delta-opioid receptors. This suggests a potential role in treating opioid dependence .

- Cocaine Self-Administration : Research found that SNC80 produced a dose-dependent reduction in cocaine self-administration behaviors, highlighting its potential as a treatment for substance use disorders .

- Metabolic Activity Impact : Investigations into the metabolic effects of SNC80 revealed that it may induce a reduction in metabolic activity, which could influence intracellular metabolite accumulation and mitochondrial function .

Table 2: Research Highlights on SNC80

Q & A

Basic Research Questions

Q. What is the pharmacological profile of SNC 80, and how does its receptor selectivity influence experimental design?

- Answer : this compound is a selective, non-peptidic δ-opioid receptor agonist with >2,000-fold selectivity for δ over μ-opioid receptors (EC₅₀ = 52.8 nM for μ/δ heteromers). Its high selectivity necessitates competitive binding assays to confirm receptor-specific activity. Researchers should use radioligand displacement assays (e.g., [³H]DAMGO for μ-receptors vs. [³H]DPDPE for δ-receptors) to validate selectivity. Include positive controls (e.g., selective antagonists like naltrindole for δ-receptors) to minimize off-target effects .

Q. What are the recommended protocols for preparing and storing this compound solutions?

- Answer : this compound is provided as a crystalline solid. For in vitro studies:

- Solubility : Dissolve in DMSO or dimethyl sulfoxide (0.1 mg/mL).

- Storage : Prepare stock solutions under inert gas (e.g., argon) to prevent oxidation. Aliquot and store at -20°C; stability is ≥4 years under these conditions.

- Working solutions : Dilute in buffer immediately before use to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize in vivo models to differentiate this compound’s analgesic effects from proconvulsant activity?

- Answer : To isolate analgesic effects:

- Dose-response curves : Administer this compound at sub-convulsive doses (e.g., 10–32 mg/kg in rodents) and measure pain thresholds via tail-flick or hot-plate tests.

- EEG monitoring : Concurrently track seizure activity to identify dose thresholds for proconvulsant effects.

- Pharmacological controls : Pre-treat with δ-receptor antagonists (e.g., naltrindole) to confirm receptor-mediated analgesia .

Q. What strategies resolve contradictory data on this compound’s efficacy across neuronal tissues?

- Answer : Contradictions may arise from tissue-specific receptor expression or heteromerization. Methodological approaches include:

- Tissue profiling : Quantify δ-receptor mRNA/protein levels via qPCR or Western blot in target tissues.

- Heteromer-specific assays : Use BRET/FRET to detect μ/δ heteromer activation in transfected cell lines.

- Knockout models : Compare this compound responses in δ-receptor knockout vs. wild-type animals .

Q. How can researchers assess this compound’s interaction with opioid receptor heteromers?

- Answer :

- Co-immunoprecipitation : Validate physical interactions between μ- and δ-receptors in native tissues.

- Functional assays : Use heteromer-specific agonists/antagonists in cAMP inhibition assays to determine if this compound’s effects are heteromer-dependent.

- Bioluminescence resonance energy transfer (BRET) : Monitor real-time heteromer activation in live cells .

Methodological Frameworks for this compound Research

Q. How to apply the FINER criteria when designing studies on this compound’s neuropharmacology?

- Answer :

- Feasible : Prioritize in vitro binding assays before complex in vivo models.

- Novel : Investigate understudied effects (e.g., this compound’s role in neuroinflammation).

- Ethical : Adhere to ARRIVE guidelines for animal seizure studies.

- Relevant : Align with NIH priorities on non-addictive analgesics .

Data Analysis and Reporting

Q. How should researchers address variability in this compound’s pharmacokinetic data?

- Answer :

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂ across studies.

- Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify covariates (e.g., species, administration route).

- Sensitivity analysis : Test if outliers skew conclusions .

Tables for Key Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| δ-receptor EC₅₀ | 52.8 nM (μ/δ heteromers) | cAMP inhibition assay | |

| Solubility in DMSO | 0.1 mg/mL | Gravimetric analysis | |

| Analgesic dose (mice) | 10–32 mg/kg (i.p.) | Tail-flick test | |

| Stability at -20°C | ≥4 years | HPLC purity checks |

| Experimental Design | In Vitro | In Vivo |

|---|---|---|

| Key endpoint | Receptor binding affinity | Analgesia latency, seizure threshold |

| Controls | Naltrindole (δ-antagonist) | Wild-type vs. knockout models |

| Data analysis | Nonlinear regression (IC₅₀) | Two-way ANOVA (dose × time effects) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.